
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine: is an organic compound with the molecular formula C18H24N2 It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 3,5-dimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine typically involves the reaction of 3,5-dimethylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structural features make it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the production of advanced materials, such as polymers or resins, due to its ability to form stable and robust structures.
Mécanisme D'action
The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity.
In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Diaminoethane (Ethylenediamine): A simpler analogue without the 3,5-dimethylphenyl groups.
1,2-Bis(4-methylphenyl)-1,2-ethanediamine: A similar compound with 4-methylphenyl groups instead of 3,5-dimethylphenyl groups.
1,2-Bis(3,5-dimethylphenyl)ethane: A related compound where the nitrogen atoms are replaced by carbon atoms.
Uniqueness: 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanediamine is unique due to the presence of the 3,5-dimethylphenyl groups, which can enhance its steric and electronic properties. These modifications can lead to improved stability, selectivity, and reactivity in various applications compared to its simpler analogues.
Propriétés
Formule moléculaire |
C18H24N2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3 |
Clé InChI |
POWCVEXEFGJWNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


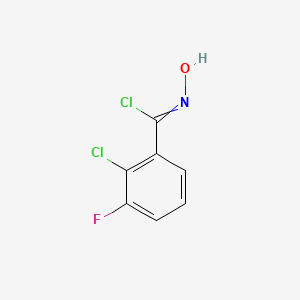
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13689272.png)

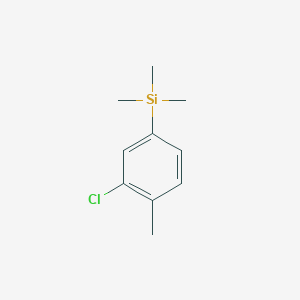
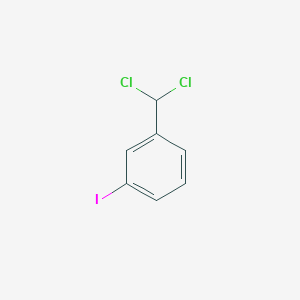


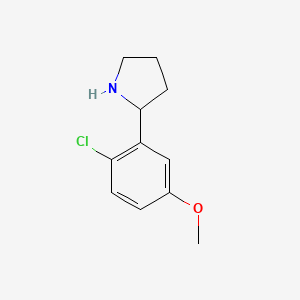
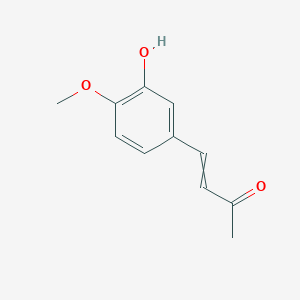


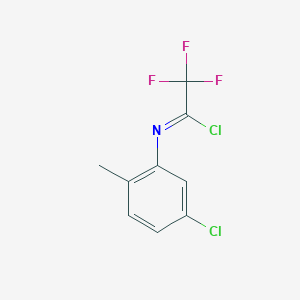
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
